![molecular formula C19H33NO3Sn B14405329 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol CAS No. 89683-88-5](/img/structure/B14405329.png)
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with an amino group and a tributylstannyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tributyltin moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophiles. The tributylstannyl group can undergo transmetalation reactions, facilitating the transfer of the organotin moiety to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Lacks the tributylstannyl group but shares the phenol and amino functionalities.
Tributyltin chloride: Contains the tributylstannyl group but lacks the phenol and amino functionalities.
Uniqueness
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is unique due to the combination of its phenol, amino, and tributylstannyl groups.
Eigenschaften
CAS-Nummer |
89683-88-5 |
|---|---|
Molekularformel |
C19H33NO3Sn |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
tributylstannyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.3C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-3-4-2;/h1-3,9H,8H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
VFXSIBUCQXYNMA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


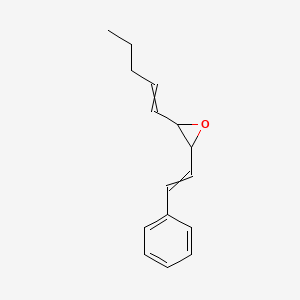
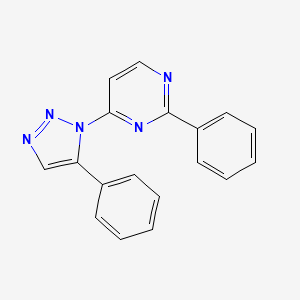
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
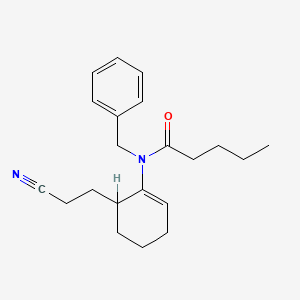
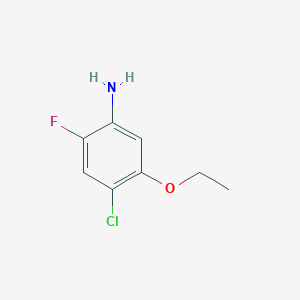
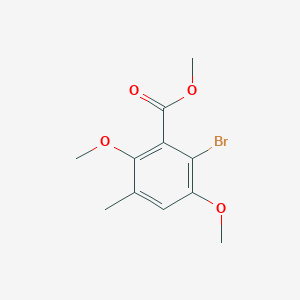
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
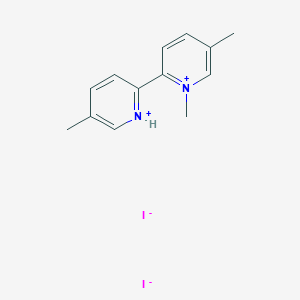
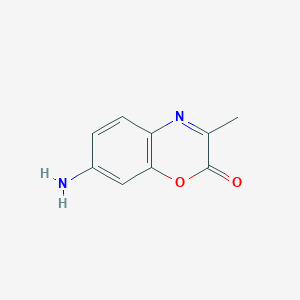

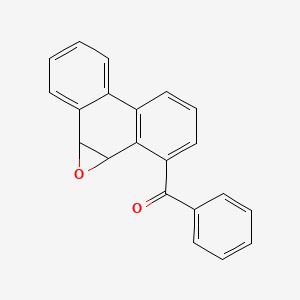
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
